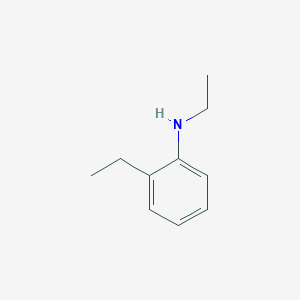

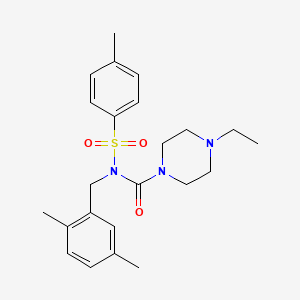

![molecular formula C27H29N3O3 B2564777 1-[4-[(6,7-Dimetoxi-3,4-dihidroisoquinolin-1-il)metil]fenil]-3-(2,3-dimetilfenil)urea CAS No. 1022421-36-8](/img/structure/B2564777.png)

1-[4-[(6,7-Dimetoxi-3,4-dihidroisoquinolin-1-il)metil]fenil]-3-(2,3-dimetilfenil)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea is a useful research compound. Its molecular formula is C27H29N3O3 and its molecular weight is 443.547. The purity is usually 95%.

BenchChem offers high-quality 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de alcaloides de isoquinolina

Los alcaloides de isoquinolina son una clase importante de compuestos derivados de plantas conocidos por su amplio espectro de actividades biológicas . El compuesto en cuestión podría servir como precursor en la síntesis de estos alcaloides. Al aprovechar las reacciones de α-amidoalquilación intramoleculares, los investigadores pueden sintetizar estructuras complejas de isoquinolina, que son valiosas en el desarrollo de productos farmacéuticos y moléculas bioactivas.

Desarrollo de catalizadores de química verde

El compuesto se ha utilizado para obtener derivados utilizando ácido tríflico absorbido en sílice como catalizador verde . Esto muestra su papel en la promoción de reacciones químicas respetuosas con el medio ambiente, en línea con los principios de la química verde, que enfatizan el uso de materiales sostenibles y no tóxicos.

Creación de compuestos heterocíclicos

La química heterocíclica es crucial para el diseño de nuevos fármacos y materiales. La reactividad del compuesto con los metoxidos de o-quinona sugiere su utilidad en la síntesis de nuevas estructuras heterocíclicas, como las nafto[1',2':5,6][1,3]oxazino-[2,3-a]isoquinolinas, que tienen posibles aplicaciones en la química medicinal .

Antagonistas de los receptores muscarínicos

Se sabe que algunos derivados del compuesto actúan como antagonistas altamente selectivos de los receptores muscarínicos M4 . Estos receptores están involucrados en diversas funciones neurológicas, y los antagonistas se pueden utilizar para tratar trastornos como la enfermedad de Parkinson, la esquizofrenia y otras afecciones del sistema nervioso central.

Síntesis de poliaminas

La interacción del compuesto con las bases de Mannich sugiere su uso en la síntesis de poliaminas, que son importantes en la creación de polímeros y otras macromoléculas . Esta aplicación es particularmente relevante en la ciencia e ingeniería de materiales.

Intermediarios farmacéuticos

La capacidad del compuesto para reaccionar con iso(tio)cianatos de acilo para formar oxo- y tioxodihidropirimidoisoquinolinas fusionadas indica su papel como intermedio en la síntesis farmacéutica . Estos compuestos podrían modificarse aún más para crear una variedad de agentes farmacológicamente activos.

Propiedades

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O3/c1-17-6-5-7-23(18(17)2)30-27(31)29-21-10-8-19(9-11-21)14-24-22-16-26(33-4)25(32-3)15-20(22)12-13-28-24/h5-11,15-16H,12-14H2,1-4H3,(H2,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVPRTUKPYPCDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2564700.png)

![N'-(3,4-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2564701.png)

![N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2564703.png)

![1-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2564706.png)

![Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2564715.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-methoxyphenyl)propanamide](/img/structure/B2564716.png)